molecular formula C7H9N5 B3360802 9H-Purine-6-ethanamine CAS No. 89854-22-8

9H-Purine-6-ethanamine

Cat. No.: B3360802
CAS No.: 89854-22-8
M. Wt: 163.18 g/mol
InChI Key: STOOKRQOQXLGIO-UHFFFAOYSA-N
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Description

9H-Purine-6-ethanamine is a derivative of purine, a heterocyclic aromatic organic compound Purine derivatives are significant in various biological processes, including the synthesis of nucleotides and nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-6-ethanamine typically involves the reaction of purine derivatives with ethanamine under controlled conditions. One common method includes the refluxing of triethyl orthoformate or triethyl orthopropionate with the corresponding (Z)-N1-(aryl- or benzyl)-N2-(2-amino-1,2-dicyanovinyl)formamidines . This process yields high-purity this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions: 9H-Purine-6-ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-6-carboxylic acid, while reduction may yield purine-6-ethanol.

Scientific Research Applications

9H-Purine-6-ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used to study the role of purine derivatives in cellular processes and as a probe in biochemical assays.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

Comparison with Similar Compounds

Comparison: 9H-Purine-6-ethanamine is unique due to its specific structure, which allows it to interact with different molecular targets and pathways compared to other purine derivatives. Its potential for modification makes it a versatile tool in medicinal chemistry and biological research .

Properties

IUPAC Name

2-(7H-purin-6-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c8-2-1-5-6-7(11-3-9-5)12-4-10-6/h3-4H,1-2,8H2,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOOKRQOQXLGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717350
Record name 2-(7H-Purin-6-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89854-22-8
Record name 2-(7H-Purin-6-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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